molecular formula C21H14Br2N2O3 B12453032 3-bromo-N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide

3-bromo-N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide

Cat. No.: B12453032
M. Wt: 502.2 g/mol
InChI Key: DPYLJTMFWREKGQ-UHFFFAOYSA-N
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Description

3-bromo-N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide is a complex organic compound that features a benzoxazole ring system substituted with bromine atoms and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the condensation of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Amidation: The final step involves the coupling of the brominated benzoxazole with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-bromo-N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and light-emitting materials.

    Biological Research: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 3-bromo-N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application, such as inhibiting a particular enzyme in cancer cells or interacting with receptors in inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-N-(3-fluorophenyl)benzenesulfonamide: Similar in structure but with a sulfonamide group instead of a benzoxazole ring.

    2-bromo-2’,6’-diisopropoxy-1,1’-biphenyl: Contains a biphenyl structure with bromine substitutions.

    3-bromophenylboronic acid: A simpler structure with a boronic acid group.

Uniqueness

3-bromo-N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide is unique due to its combination of a benzoxazole ring with bromine and methoxybenzamide substitutions. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

Molecular Formula

C21H14Br2N2O3

Molecular Weight

502.2 g/mol

IUPAC Name

3-bromo-N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide

InChI

InChI=1S/C21H14Br2N2O3/c1-27-18-8-6-12(10-16(18)23)20(26)24-13-7-9-19-17(11-13)25-21(28-19)14-4-2-3-5-15(14)22/h2-11H,1H3,(H,24,26)

InChI Key

DPYLJTMFWREKGQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4Br)Br

Origin of Product

United States

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